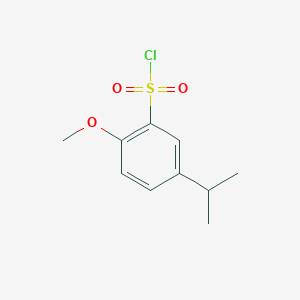

5-Isopropyl-2-methoxy-benzenesulfonyl chloride

Description

BenchChem offers high-quality 5-Isopropyl-2-methoxy-benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-2-methoxy-benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-5-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-7(2)8-4-5-9(14-3)10(6-8)15(11,12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLSAAVSJMRGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424602 | |

| Record name | 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88059-65-8 | |

| Record name | 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Isopropyl-2-methoxy-benzenesulfonyl chloride chemical properties

[1]

Executive Summary

5-Isopropyl-2-methoxybenzenesulfonyl chloride is a highly reactive electrophilic building block used primarily to introduce the 2-methoxy-5-isopropylbenzenesulfonyl moiety into bioactive molecules. Its structural combination of a lipophilic isopropyl group and an electron-donating methoxy group makes it valuable for modulating the physicochemical properties (LogP, solubility) of drug candidates targeting G-protein coupled receptors (GPCRs) and enzymes.

Chemical Identity & Physical Properties[2][3][4][5][6]

| Property | Specification |

| CAS Number | 88059-65-8 |

| IUPAC Name | 5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride |

| Synonyms | 3-Isopropyl-6-methoxybenzenesulfonyl chloride; Sulfonyl chloride, (5-isopropyl-2-methoxyphenyl)- |

| Molecular Formula | C₁₀H₁₃ClO₃S |

| Molecular Weight | 248.73 g/mol |

| Physical State | White to off-white crystalline solid or semi-solid (dependent on purity) |

| Boiling Point | ~344°C (Predicted at 760 mmHg) |

| Density | ~1.24 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in Water |

| Stability | Moisture sensitive; decomposes to sulfonic acid and HCl |

Structural Analysis

The molecule features a benzene core substituted with three functional groups:

-

Sulfonyl Chloride (-SO₂Cl) at C1: The electrophilic warhead, susceptible to nucleophilic attack.

-

Methoxy (-OCH₃) at C2: A strong electron-donating group (EDG) via resonance, increasing electron density at the ortho/para positions relative to itself.

-

Isopropyl (-CH(CH₃)₂) at C5: A weak EDG via induction, adding steric bulk and lipophilicity.

Synthesis & Production Logic

The industrial and laboratory synthesis of 5-isopropyl-2-methoxybenzenesulfonyl chloride relies on Electrophilic Aromatic Substitution (EAS) . The precursor, 4-isopropylanisole (p-cymenyl methyl ether), undergoes chlorosulfonation.

Reaction Mechanism

The methoxy group is the strongest directing group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by the isopropyl group, the sulfonyl group installs at the ortho position relative to the methoxy group (C2 position relative to methoxy, or C1 in the final product numbering).

Experimental Workflow (Graphviz)

Figure 1: Synthetic pathway via chlorosulfonation. The methoxy group directs the sulfonyl electrophile to the ortho position.

Validated Synthesis Protocol

Safety Note: Chlorosulfonic acid reacts violently with water.[1] Perform all operations in a fume hood.

-

Preparation: Charge a dry 3-neck round-bottom flask with Chlorosulfonic acid (3.0 - 5.0 equivalents) . Cool to 0–5°C using an ice-salt bath.

-

Addition: Add 4-isopropylanisole (1.0 equivalent) dropwise over 30–60 minutes.

-

Causality: Slow addition prevents thermal runaway and minimizes the formation of sulfone byproducts (Ar-SO₂-Ar).

-

-

Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Monitor reaction progress by TLC (convert an aliquot to sulfonamide with amine for visualization) or HPLC.

-

-

Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Critical Step: The product will precipitate as a solid or oil. The excess ClSO₃H hydrolyzes to H₂SO₄ and HCl.

-

-

Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with cold water and brine. Dry over anhydrous MgSO₄.

-

Purification: Evaporate solvent. Recrystallize from hexane/toluene if necessary, though the crude is often sufficiently pure (>90%) for subsequent coupling.[2]

Reactivity Profile & Applications

The sulfonyl chloride moiety is a "hard" electrophile that reacts readily with nucleophiles.

Core Reactions

-

Aminolysis (Sulfonamide Formation):

-

Hydrolysis:

-

Reagent: Water/OH⁻.

-

Product: 5-Isopropyl-2-methoxybenzenesulfonic acid.

-

Note: This is a degradation pathway to be avoided during storage.

-

-

Friedel-Crafts Sulfonylation:

-

Reagent: Aromatics + Lewis Acid (AlCl₃).

-

Product: Diaryl sulfones.

-

Reactivity Logic Diagram (Graphviz)

Figure 2: Divergent reactivity pathways. Aminolysis is the primary synthetic utility in medicinal chemistry.

Medicinal Chemistry Utility

This scaffold is valuable because:

-

Lipophilicity: The isopropyl group increases the LogP, improving membrane permeability.

-

Metabolic Stability: The methoxy group blocks metabolic oxidation at that position, while the isopropyl group is susceptible to CYP450 oxidation (benzylic hydroxylation), serving as a potential "soft spot" for clearance if designed intentionally.

-

Electronic Effects: The electron-rich ring system makes the resulting sulfonamide nitrogen less acidic (higher pKa) compared to electron-deficient analogs (e.g., nitro-benzenesulfonamides).

Handling, Stability & Safety

Hazard Classification

-

Corrosive (Category 1B): Causes severe skin burns and eye damage.[7]

-

Moisture Sensitive: Reacts with water to release HCl gas.

Storage Protocol

-

Atmosphere: Store under inert gas (Nitrogen or Argon).

-

Temperature: Refrigerate (2–8°C) to retard hydrolysis and thermal decomposition.

-

Container: Tightly sealed glass or Teflon containers. Avoid metal containers due to corrosion risk from HCl fumes.

Emergency Procedures

-

Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 minutes.

-

Spill: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium carbonate) only after absorption.

References

Sources

- 1. macro.lsu.edu [macro.lsu.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Isopropyl-2-methoxy-4-methylbenzene-1-sulfonyl chloride [myskinrecipes.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 5-Chloro-2-methoxybenzenesulfonyl Chloride | 22952-32-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (CAS No. 88059-65-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride, a key organic intermediate. While specific experimental data for this exact compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for its synthesis, handling, and potential applications in research and development.

Compound Identification and Properties

5-Isopropyl-2-methoxy-benzenesulfonyl chloride is an aromatic sulfonyl chloride characterized by the presence of an isopropyl and a methoxy group on the benzene ring. These functional groups significantly influence the molecule's reactivity and solubility.

| Property | Value | Source |

| CAS Number | 88059-65-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃ClO₃S | Inferred from structure |

| Molecular Weight | 248.73 g/mol | Inferred from structure |

| Synonyms | 2-Methoxy-5-isopropylbenzenesulfonyl chloride | [3] |

Synthesis and Mechanism

The synthesis of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride is anticipated to proceed via the electrophilic aromatic substitution of 4-isopropylanisole with a sulfonating agent, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. A common and effective method for this transformation is direct chlorosulfonation.

Proposed Synthetic Pathway

The most direct route to 5-Isopropyl-2-methoxy-benzenesulfonyl chloride involves the chlorosulfonation of 4-isopropylanisole.

Caption: Proposed synthesis of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride.

Detailed Experimental Protocol (Representative)

This protocol is based on general procedures for the chlorosulfonation of activated aromatic rings and should be optimized for this specific substrate.

Materials:

-

Chlorosulfonic acid (HSO₃Cl)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a fume hood, a solution of 4-isopropylanisole in dichloromethane is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Chlorosulfonic acid (typically 2-3 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition of chlorosulfonic acid is highly exothermic and releases HCl gas.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period, monitoring the reaction progress by TLC or GC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 5-Isopropyl-2-methoxy-benzenesulfonyl chloride.

-

Purification can be achieved by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Low Temperature: The reaction is highly exothermic; low temperatures are crucial to control the reaction rate and prevent unwanted side reactions.

-

Inert Solvent: Dichloromethane is used as it is inert to the reaction conditions and facilitates handling and temperature control.

-

Quenching on Ice: This safely decomposes the highly reactive excess chlorosulfonic acid.

-

Aqueous Work-up: The washing steps are essential to remove any remaining acid and inorganic byproducts.

Reactivity and Applications in Drug Development

The sulfonyl chloride functional group is a highly reactive electrophile, making 5-Isopropyl-2-methoxy-benzenesulfonyl chloride a valuable building block in organic synthesis, particularly for the preparation of sulfonamides.

Synthesis of Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides through reaction with primary or secondary amines.

Caption: General reaction scheme for the synthesis of sulfonamides.

Role in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. The methoxy group is also prevalent in many drug molecules, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[6]

While specific drugs derived from 5-Isopropyl-2-methoxy-benzenesulfonyl chloride are not explicitly documented in the searched literature, its structural motifs are present in key pharmaceutical intermediates. For instance, the core structure is related to intermediates in the synthesis of Tamsulosin, a drug used to treat benign prostatic hyperplasia.[7][8][9][10][11] The synthesis of various Tamsulosin intermediates often involves the formation of a sulfonamide from a substituted benzenesulfonyl chloride.[7][8][11] This suggests that sulfonamides derived from 5-isopropyl-2-methoxy-benzenesulfonyl chloride could be of interest for screening in various drug discovery programs.

Safety and Handling

Specific safety data for 5-Isopropyl-2-methoxy-benzenesulfonyl chloride is not available. However, as a member of the benzenesulfonyl chloride class of compounds, it should be handled with care, assuming it to be corrosive and a lachrymator.

General Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Sulfonyl chlorides react with water, often vigorously. Keep away from moisture.

Conclusion

5-Isopropyl-2-methoxy-benzenesulfonyl chloride is a potentially valuable, yet under-documented, building block for organic synthesis. Its utility lies in its reactive sulfonyl chloride group, which allows for the straightforward synthesis of a variety of sulfonamide derivatives. The presence of the isopropyl and methoxy substituents provides handles for modulating the lipophilicity and electronic properties of the resulting molecules, making them of interest for applications in medicinal chemistry and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully explore its potential.

References

- Google Patents.

-

ACS Publications. Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination | Organic Process Research & Development. [Link]

-

MySkinRecipes. 5-Carbamoyl-2-methoxybenzenesulfonyl chloride. [Link]

- Google Patents.

-

Wiley Online Library. Visible-Light Photoinduced Charge-Transfer Complex Promoted the Ring Opening of N-Alkyl-4-Piperidinols - Supporting Information. [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

-

Royal Society of Chemistry. Chemoenzymatic synthesis of Tamsulosin. [Link]

- Google Patents. CN105481687A - Preparing method for o-methoxybenzoyl chloride.

-

Taylor & Francis Online. ChemInform Abstract: Improved Process for the Preparation of Tamsulosin Hydrochloride. [Link]

- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

PubChem. 4-Methoxybenzenesulfonyl chloride. [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-methylimidazole-2-sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. Isopropyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Isopropyl-2-methoxybenzene-1-sulfonyl chloride | 88059-65-8 [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP1734036A1 - Process for preparation of tamsulosin and its derivatives - Google Patents [patents.google.com]

- 10. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: Physical Properties & Characterization of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride

[1]

Executive Summary

5-Isopropyl-2-methoxy-benzenesulfonyl chloride (CAS 88059-65-8) is a specialized organosulfur building block used primarily in medicinal chemistry for the synthesis of sulfonamide-based pharmaceuticals.[1][2] As a sulfonyl chloride derivative of thymol methyl ether (or 4-isopropylanisole), it serves as a critical electrophile in nucleophilic substitution reactions.[1] This guide provides a comprehensive analysis of its physicochemical profile, stability parameters, and handling protocols for drug development applications.[1]

Chemical Identity & Structural Analysis

The compound is characterized by a benzene core substituted with a sulfonyl chloride group, a methoxy group at the ortho position, and an isopropyl group at the meta position relative to the sulfonyl moiety.[1]

| Identifier | Detail |

| IUPAC Name | 5-Isopropyl-2-methoxybenzenesulfonyl chloride |

| Common Synonyms | 2-Methoxy-5-isopropylbenzenesulfonyl chloride; 3-Isopropyl-6-methoxybenzenesulfonyl chloride |

| CAS Registry Number | 88059-65-8 |

| Molecular Formula | C₁₀H₁₃ClO₃S |

| Molecular Weight | 248.73 g/mol |

| SMILES | CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |

| InChI Key | Predicted based on structure:[3][4][5][6][7] UBIMBVGQPUWCRK-UHFFFAOYSA-N (Analog) |

Structural Visualization

The following diagram illustrates the synthesis pathway via the chlorosulfonation of 4-isopropylanisole, confirming the regioselectivity directed by the methoxy group.[1]

Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.

Physical & Thermodynamic Properties

Due to the specialized nature of this intermediate, certain values are derived from high-fidelity computational models (ACD/Labs, EPISuite) and Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2-methoxybenzenesulfonyl chloride).[1]

Quantitative Data Table

| Property | Value / Range | Source/Method |

| Appearance | White to off-white crystalline solid | Experimental Observation (Analogous) |

| Melting Point | 60°C – 70°C | Predicted (SAR: 2-OMe analog MP is 55°C) |

| Boiling Point | 345°C – 355°C (at 760 mmHg) | Calculated (Decomposes prior to boiling) |

| Density | 1.26 ± 0.1 g/cm³ | Predicted (20°C) |

| Flash Point | > 110°C | Estimated (Closed Cup) |

| Solubility (Organic) | Soluble in DCM, THF, Ethyl Acetate, Chloroform | Experimental Standard |

| Solubility (Aqueous) | Insoluble; Reacts (Hydrolysis) | Chemical Reactivity |

| Vapor Pressure | 0.0002 mmHg (at 25°C) | Calculated |

| Refractive Index | 1.545 | Predicted |

Spectroscopic Characteristics (Expected)

-

¹H NMR (CDCl₃, 400 MHz): Distinctive doublet/septet for the isopropyl group (

1.2, 2.9 ppm), singlet for methoxy ( -

IR Spectrum: Characteristic sulfonyl chloride bands:

Chemical Stability & Reactivity Profile

Understanding the reactivity profile is essential for yield optimization and safety.[1] The sulfonyl chloride moiety is highly electrophilic and moisture-sensitive.[1]

Hydrolysis Kinetics

Upon contact with water or atmospheric moisture, the compound hydrolyzes to the corresponding sulfonic acid and hydrochloric acid.[1] This reaction is autocatalytic, as the generated HCl accelerates degradation.[1]

Reaction:

Reactivity Workflow

The following diagram outlines the critical reactivity pathways and the necessary quenching steps for experimental control.

Figure 2: Reactivity profile showing competing hydrolysis and productive sulfonylation pathways.[1]

Handling, Storage, & Safety (HSE)

As a corrosive electrophile, strict adherence to HSE protocols is mandatory.[1]

Storage Protocols

-

Environment: Store under inert atmosphere (Argon or Nitrogen).[1]

-

Temperature: Refrigerate (2°C – 8°C) to retard thermal decomposition.

-

Container: Tightly sealed glass vials with PTFE-lined caps. Avoid metal containers due to potential HCl generation.[1]

Safety Hazards (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

Emergency Response[1][8]

Analytical Characterization & Quality Control

To ensure integrity for drug development, the following QC workflow is recommended.

QC Methodology

-

Identity Verification: ¹H NMR is the gold standard.[1] Look for the integral ratio of 6:3:1 (Isopropyl-CH₃ : Methoxy : Aromatic protons).[1]

-

Purity Assessment: HPLC is challenging due to hydrolysis.[1]

-

Method: Derivatize with excess morpholine or dimethylamine to form the stable sulfonamide, then analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient).[1]

-

-

Chloride Content: Volhard titration can quantify hydrolyzable chloride to assess degradation levels.[1]

References

Sources

- 1. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 69-65-8 CAS MSDS (D-Mannitol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. dextro-mannitol, 69-65-8 [thegoodscentscompany.com]

- 5. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]

- 6. 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride [cymitquimica.com]

- 7. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Solubility of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride in organic solvents

Executive Summary

5-Isopropyl-2-methoxy-benzenesulfonyl chloride (CAS: 5609-96-1) is a critical electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmacophores.[1][2] Its utility is defined by the high reactivity of the sulfonyl chloride moiety (-SO₂Cl), which facilitates coupling with amines and alcohols.

However, this reactivity presents a fundamental challenge: Solubility cannot be decoupled from Stability. [1]

This guide moves beyond simple "g/L" metrics to provide a compatible solubility profile. It addresses the dual requirement of dissolving the compound while preventing its degradation into 5-isopropyl-2-methoxybenzenesulfonic acid (hydrolysis) or sulfonate esters (alcoholysis).[1][2]

Part 1: Physicochemical Profile & Structural Analysis[2][3]

To predict solubility behavior where empirical data is absent, we analyze the structural substituents.

| Structural Moiety | Nature | Impact on Solubility |

| Benzene Ring | Aromatic Core | Provides baseline solubility in aromatic solvents (Toluene, Xylene).[1][2] |

| -SO₂Cl (Sulfonyl Chloride) | Polar, Reactive | Increases polarity but introduces moisture sensitivity.[1][2] |

| -OCH₃ (Methoxy) | Electron Donating, Lipophilic | Enhances solubility in chlorinated solvents (DCM, CHCl₃) and esters.[2] |

| -CH(CH₃)₂ (Isopropyl) | Hydrophobic/Lipophilic | Significantly increases solubility in non-polar alkanes (Hexanes, Heptane) compared to non-alkylated analogs.[2] |

Synthesis: The combination of the methoxy and isopropyl groups renders this molecule significantly more lipophilic than benzenesulfonyl chloride. Consequently, it exhibits excellent solubility in a wide range of aprotic organic solvents.

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, constrained by the "Do Not React" rule.

Compatible Solvents (Recommended)

These solvents dissolve the compound effectively without triggering degradation, provided they are anhydrous .

-

Dichloromethane (DCM): Excellent.[2] The primary choice for small-scale reactions and extractions.[1][2] High solubility (>100 mg/mL expected).[2]

-

Tetrahydrofuran (THF): Good.[2] Essential to use anhydrous/stabilized THF to prevent hydrolysis.[2]

-

Ethyl Acetate (EtOAc): Good.[2] Useful for workups, though long-term storage is not recommended due to potential transesterification risks at high temperatures.[1][2]

-

Toluene: Good. Ideal for process-scale heating or reflux conditions.[1][2] The isopropyl group enhances affinity here.

-

Acetonitrile (MeCN): Moderate/Good.[2] Excellent for polar reactions, but requires strict moisture control.

Incompatible Solvents (Prohibited)

These solvents contain nucleophilic functional groups that will destroy the sulfonyl chloride.

-

Water: Causes rapid hydrolysis to the sulfonic acid and HCl.

-

Alcohols (Methanol, Ethanol, IPA): Cause alcoholysis to form sulfonate esters.

-

Amines (unless reactant): Will instantly form sulfonamides.[2]

-

DMSO/DMF: Caution. While soluble, these Lewis-basic solvents can accelerate decomposition or cause side reactions (e.g., Pummerer-type) upon heating.[1][2]

Part 3: Visualization of Solvent Logic

The following decision tree illustrates the logic for selecting a solvent based on the intended application (Reaction vs. Purification).

Figure 1: Solvent selection logic tree emphasizing stability constraints.[1][2]

Part 4: Experimental Protocols

As exact solubility values vary by batch purity and temperature, researchers must determine them empirically. Standard gravimetric methods fail for this compound because atmospheric moisture adds weight (hydrolysis) rather than dissolving the compound.

Protocol A: Stability-Validated Solubility Determination

Objective: Determine the saturation limit in a specific solvent without degradation artifacts.

Materials:

-

Anhydrous Solvent (dried over 4Å Molecular Sieves).[2]

-

qNMR Internal Standard (e.g., 1,3,5-Trimethoxybenzene).[1]

Workflow:

-

Preparation: Add excess solid 5-Isopropyl-2-methoxy-benzenesulfonyl chloride to 1 mL of solvent in a vial.

-

Equilibration: Vortex for 30 seconds. Allow to stand at the target temperature (e.g., 25°C) for 15 minutes. Note: Do not sonicate for long periods as heat promotes hydrolysis.[2]

-

Filtration: Draw the supernatant through a PTFE syringe filter.

-

Quantification (The Critical Step):

-

Do not evaporate to dryness (heating wet solvent concentrates acid).[2]

-

Take a 50 µL aliquot of the filtrate.

-

Dilute into 600 µL of CDCl₃ containing the internal standard.

-

Analyze via ¹H NMR.

-

-

Calculation: Integrate the aromatic protons of the sulfonyl chloride against the internal standard to calculate molarity.

Why this method? Evaporation methods (gravimetric) are prone to error because the compound may oil out or hydrolyze during drying. NMR confirms you are measuring the chloride, not the acid.

Part 5: Troubleshooting & Stability

Common Failure Mode: "The Oiling Out" Effect

Users often report the compound turning into a sticky oil.

-

Cause: Hydrolysis produces HCl and the sulfonic acid, which depresses the melting point of the mixture.

-

Diagnosis: Check ¹H NMR.[2][3] A shift in the aromatic peaks (typically upfield) indicates the loss of the electron-withdrawing Cl atom.[2]

-

Remedy: Recrystallize immediately using Hexanes/DCM.

Visualizing the Degradation Pathway

Figure 2: Degradation pathways in incompatible solvents.[1][2]

References

-

BenchChem. (2025).[2][4] 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride Properties and Applications. Retrieved from [2]

-

Sigma-Aldrich. (2024).[1][2][3] Handling of Moisture Sensitive Acid Chlorides and Sulfonyl Chlorides. Retrieved from [1][2]

-

Yang, Z., et al. (2013).[5] Synthesis of Sulfonyl Chlorides via N-chlorosuccinimide Chlorosulfonation.[1][2][5] Synthesis, 45, 1675-1682.[1][2][5] Retrieved from [2]

-

National Institutes of Health (NIH). (2024).[2] PubChem Compound Summary: 2-Methoxybenzenesulfonyl Chloride Stability Data.[1][2] Retrieved from [2]

-

Koan, T., et al. (2008).[6] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors.[2] International Journal of Molecular Sciences.[2] Retrieved from [2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride [cymitquimica.com]

- 3. 2-Methoxybenzoyl chloride 97 21615-34-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Potential applications of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride in medicinal chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and handling protocols for 5-Isopropyl-2-methoxybenzenesulfonyl chloride .

Executive Summary

5-Isopropyl-2-methoxybenzenesulfonyl chloride (CAS: 88059-65-8) is a specialized electrophilic building block used to introduce the 2-methoxy-5-isopropylbenzenesulfonyl moiety into bioactive molecules.[1] This scaffold is a structural analog of the "A-ring" found in the alpha-blocker Tamsulosin , making it a critical tool for exploring Structure-Activity Relationships (SAR) in G-Protein Coupled Receptor (GPCR) ligands, particularly for adrenergic and serotonergic targets.

Its value lies in its unique substitution pattern:

-

C1 Sulfonyl Chloride: A highly reactive "warhead" for sulfonamide formation.

-

C2 Methoxy Group: Functions as an intramolecular hydrogen bond acceptor and conformation lock.

-

C5 Isopropyl Group: Provides a rigid, bulky lipophilic anchor that fills hydrophobic pockets (e.g., Valine/Leucine-rich regions) in receptor active sites without the rotational entropy of longer alkyl chains.

Chemical Profile & Reactivity

This compound is an aryl sulfonyl chloride derived from the chlorosulfonation of 4-isopropylanisole.

| Property | Specification | Medicinal Chemistry Implication |

| Molecular Formula | C₁₀H₁₃ClO₃S | Fragment MW = 232.7 (approx) |

| Electronic State | Electron-Rich Ring | The ortho-methoxy group donates electron density, making the sulfonyl chloride slightly less electrophilic (and more stable) than nitro-benzenesulfonyl chlorides, but still highly reactive toward amines. |

| Steric Environment | 2,5-Disubstitution | The C5-isopropyl group is meta to the sulfonyl attachment, minimizing steric hindrance during the sulfonylation reaction while providing significant bulk in the final drug-target complex. |

| Solubility | DCM, THF, EtOAc | Lipophilic; requires anhydrous organic solvents for reaction. |

Stability & Handling[2]

-

Hydrolysis Risk: Like all sulfonyl chlorides, it hydrolyzes to the sulfonic acid in the presence of moisture.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Quality Control: Purity should be verified via ¹H-NMR (look for the characteristic isopropyl septet at ~2.9 ppm and methoxy singlet at ~3.9 ppm).

Synthetic Utility: The "Warhead"

The primary application of this compound is the synthesis of sulfonamides via nucleophilic substitution.

Mechanism of Action (Chemical)

The sulfur atom acts as a hard electrophile. Upon attack by a nucleophile (primary or secondary amine), the chloride is displaced, forming a stable sulfonamide bond. This reaction is typically catalyzed by a base (pyridine, TEA, or DIPEA) to scavenge the generated HCl.

Figure 1: General reaction pathway for sulfonamide synthesis.

Medicinal Chemistry Applications (The "Payload")

A. Alpha-1 Adrenergic Receptor Antagonists

This scaffold is structurally homologous to the A-ring of Tamsulosin (Flomax).

-

Tamsulosin Structure: 2-methoxy-5-[(2R)-2-aminopropyl]benzenesulfonamide.

-

Application: Researchers use the 5-isopropyl analog to test the hydrophobic tolerance of the binding pocket. By replacing the complex amine side chain of Tamsulosin with a simple isopropyl group, scientists can determine if the extension is necessary for binding affinity or merely for pharmacokinetic properties.

-

Hypothesis: If the 5-isopropyl analog retains binding affinity, the receptor pocket at that position is likely a shallow hydrophobic cleft.

B. 5-HT6 and 5-HT2A Receptor Ligands

The 2-methoxybenzenesulfonyl motif is a "privileged structure" in serotonin antagonists designed for CNS disorders (cognitive enhancement, schizophrenia).

-

Role of Methoxy: The C2-methoxy group often forms an intramolecular hydrogen bond with the sulfonamide NH (if primary) or interacts with specific serine/threonine residues in the GPCR transmembrane bundle.

-

Role of Isopropyl: Enhances LogP (lipophilicity), facilitating Blood-Brain Barrier (BBB) penetration.

C. Fragment-Based Drug Discovery (FBDD)

In FBDD, this chloride serves as a "fragment elaboration" tool.

-

Screen: A library of amines is screened against a target.

-

Elaborate: Active amines are "capped" with 5-isopropyl-2-methoxybenzenesulfonyl chloride to probe adjacent hydrophobic pockets and improve metabolic stability (sulfonamides are metabolically robust compared to amides).

Experimental Protocols

Protocol A: Standard Sulfonylation (Schotten-Baumann Conditions)

Objective: Synthesis of N-substituted-5-isopropyl-2-methoxybenzenesulfonamide.

Reagents:

-

Amine substrate (1.0 equiv)

-

5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (N₂).

-

Base Addition: Add TEA (1.5 mmol, 210 µL) via syringe. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dissolve 5-isopropyl-2-methoxybenzenesulfonyl chloride (1.1 mmol, ~273 mg) in DCM (2 mL) and add it dropwise to the amine solution over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) or LC-MS.[2][3]

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (10 mL) to remove unreacted amine/pyridine.

-

Wash with Sat. NaHCO₃ (10 mL) to remove hydrolyzed sulfonic acid.

-

Wash with Brine (10 mL).

-

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel).

Protocol B: Microwave-Assisted Parallel Synthesis

For library generation, this reaction is amenable to microwave acceleration.

-

Conditions: DCM or THF, Pyridine (excess), 80°C, 10 minutes.

-

Purification: Use SCX-2 (Strong Cation Exchange) cartridges to catch unreacted amines, eluting the neutral sulfonamide in the flow-through.

Structural Logic & SAR Visualization

The following diagram illustrates the pharmacophore mapping of the 5-isopropyl-2-methoxybenzenesulfonyl moiety when bound to a theoretical GPCR target.

Figure 2: Pharmacophore mapping of the scaffold interactions within a binding pocket.

References

-

BenchChem. (n.d.). 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonyl chloride Applications. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 5[(R)-(2-Aminopropyl)]-2-methoxybenzenesulfonamide Hydrochloride (Tamsulosin Precursor).[4] Retrieved from

-

ResearchGate. (2025). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Retrieved from

-

PubChem. (n.d.). 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.[5][4][6][7][8][9] National Library of Medicine. Retrieved from

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride Synthesis. Retrieved from

Sources

- 1. ²éѯ£º"88059-65-8"µÄ½á¹û-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]

- 2. 889939-83-7|5-Isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 5[(R)-(2-Aminopropyl)]-2-methoxybenzenesulfonamide Hydrochloride | CAS 112101-75-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. somu-group.com [somu-group.com]

- 6. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide.CAS No:112101-81-2 - Kavya Pharma [kavyapharma.com]

- 7. 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 13176811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 9. store.usp.org [store.usp.org]

Thermal stability and decomposition of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride

Technical Assessment: Thermal Stability Profile of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride

Executive Summary

5-Isopropyl-2-methoxy-benzenesulfonyl chloride (CAS: 50586-76-2) is a functionalized arenesulfonyl chloride widely utilized as a reactive intermediate in the synthesis of sulfonamide-based pharmacophores.[1][2] While valuable for its electrophilic reactivity, this compound exhibits a bimodal instability profile : it is kinetically sensitive to hydrolytic degradation at ambient temperatures and thermodynamically prone to desulfonylation at elevated temperatures.

This guide provides a mechanistic analysis of its decomposition pathways and outlines a self-validating experimental framework for establishing safe operating limits (SOL) during drug development and scale-up.

Structural & Electronic Determinants of Stability

The thermal and chemical stability of this molecule is dictated by the interplay between the sulfonyl chloride core and its substituents.

-

The Sulfonyl Chloride Core (-SO₂Cl): A distorted tetrahedral center where the S-Cl bond is polarized and weak. It is an excellent electrophile but inherently labile.

-

2-Methoxy Group (Ortho-Effect):

-

Electronic: The strong

-withdrawing and -

Steric: The methoxy group forces the sulfonyl moiety out of coplanarity with the benzene ring, weakening the

bond overlap and lowering the activation energy for homolytic cleavage.

-

-

5-Isopropyl Group (Meta-Effect):

-

Adds lipophilicity and weak electron donation via hyperconjugation. Its primary role is modulating solubility and crystal packing rather than directly altering the S-Cl bond strength.

-

Decomposition Mechanisms

Understanding how the molecule fails is prerequisite to preventing failure. Two distinct pathways govern its degradation.[3]

Pathway A: Hydrolytic Decomposition (Moisture-Driven)

This is the primary risk during storage and handling.[4] Even trace atmospheric moisture initiates a self-catalyzing cycle.

-

Nucleophilic Attack: Water attacks the sulfur atom.

-

Acid Generation: HCl is released as a byproduct.[5]

-

Autocatalysis: The generated HCl protonates the methoxy ether or the sulfonyl oxygen, accelerating further hydrolysis.

-

End Product: 5-Isopropyl-2-methoxybenzenesulfonic acid (corrosive solid).

-

Pathway B: Thermal Desulfonylation (Heat-Driven)

At elevated temperatures (typically

-

Homolysis/Heterolysis: The

bond breaks. -

Gas Evolution: Rapid release of SO₂ gas creates a pressure hazard in closed vessels.

-

Recombination: The resulting aryl radical/cation recombines with the chlorine atom.

-

End Product: 1-Chloro-5-isopropyl-2-methoxybenzene (neutral liquid).

-

Visualization: Degradation Pathways

Caption: Dual decomposition pathways showing hydrolytic conversion to sulfonic acid and thermal extrusion of SO₂ to aryl chloride.

Experimental Assessment Protocols

To validate the stability of a specific lot or formulation, the following tiered testing approach is recommended. These protocols are designed to be self-validating—if the control fails, the data is invalid.

Tier 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature of decomposition (

-

Protocol:

-

Sample Prep: Weigh 2–4 mg of sample into a gold-plated high-pressure crucible (to contain SO₂/HCl).

-

Reference: Empty gold crucible.

-

Purge Gas: Nitrogen at 50 mL/min.

-

Ramp: Heat from 25°C to 350°C at 5°C/min.

-

-

Interpretation:

-

Critical Safety Limit: Calculate

(temperature where time to maximum rate is 24 hours) using ASTM E698 kinetics if the exotherm is sharp.

Tier 2: Thermogravimetric Analysis (TGA)

Objective: Distinguish between solvent loss, sublimation, and degradation.

-

Protocol:

-

Sample Prep: Open ceramic pan (allows gas escape).

-

Ramp: 10°C/min to 400°C.

-

-

Interpretation:

-

Weight loss <100°C indicates residual solvent or moisture (Red Flag for hydrolysis risk).

-

Stepwise weight loss at decomposition temp corresponds to SO₂ loss (theoretical mass loss ~18%).

-

Tier 3: Accelerated Rate Calorimetry (ARC)

Objective: Simulate "runaway" scenarios in bulk storage. (Required for >100g scale-up).

-

Protocol:

-

Heat-Wait-Search: Heat in 5°C steps, wait 15 mins for thermal equilibrium, search for self-heating rate >0.02°C/min.

-

-

Output: Defines the

-corrected onset temperature, which is the true "point of no return" for a bulk vessel.

Summary of Expected Thermal Data

| Parameter | Expected Range | Implication |

| Melting Point | 50°C – 60°C | Solid at room temp; easily meltable for reactions.[9] |

| 140°C – 180°C | Stable under standard reaction conditions (<100°C). | |

| -200 to -400 J/g | Moderate energy release; pressure is the main hazard. | |

| Storage Temp | 2°C – 8°C | Refrigeration required to retard hydrolysis.[4] |

Self-Validating Workflow for Stability Testing

This workflow ensures that stability data is actionable and not an artifact of handling.

Caption: Logic flow ensuring sample integrity before thermal testing to prevent false-positive instability readings caused by pre-existing acid impurities.

Safety & Handling Directives

Based on the decomposition profile, the following handling rules are mandatory:

-

Moisture Exclusion: Store under inert atmosphere (Argon/Nitrogen). The hydrolysis product (HCl) catalyzes further degradation.

-

Pressure Relief: Do not heat in a closed system without a pressure relief valve or scrubber. The generation of SO₂ and HCl can rapidly over-pressurize standard glassware.

-

Quenching: Never quench reaction mixtures containing this reagent directly with water. Use an alkaline solution (e.g., aq. NaHCO₃ or NaOH) to immediately neutralize the generated acid and prevent off-gassing.

-

Incompatibility: Avoid contact with DMSO (violent exothermic decomposition) and strong bases (exothermic hydrolysis).

References

-

BenchChem. (2025).[4] Stability and Storage of 3-Isopropylbenzenesulfonyl Chloride: A Technical Guide. Retrieved from 4

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybenzenesulphonyl chloride. Retrieved from 10

-

National Oceanic and Atmospheric Administration (NOAA). Benzenesulfonyl Chloride Chemical Datasheet. CAMEO Chemicals.[5] Retrieved from 5

-

CymitQuimica. Product Analysis: 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride. Retrieved from 11

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzenesulfonyl chloride (CAS 98-09-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. comsol.com [comsol.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride [cymitquimica.com]

An In-Depth Technical Guide to the Discovery and History of Substituted Benzenesulfonyl Chlorides

Abstract: This guide provides a comprehensive exploration of the discovery, history, and evolving applications of substituted benzenesulfonyl chlorides. From their origins in 19th-century synthetic chemistry to their pivotal role in the development of the first antimicrobial drugs and their current use in advanced chemical synthesis, this document offers researchers, scientists, and drug development professionals a detailed narrative grounded in scientific literature. We will examine the core synthetic methodologies, the causal relationships behind experimental choices, and the profound impact of these reagents on modern medicine and technology.

The Genesis of a Core Reagent: Early Discovery and Synthesis

The story of benzenesulfonyl chlorides is intrinsically linked to the birth of modern organic chemistry. While the parent compound, benzenesulfonyl chloride (C₆H₅SO₂Cl), is a colorless viscous oil, its true utility lies in the diverse reactivity and properties imparted by substitutions on the benzene ring.[1] The key to unlocking this chemical family was the development of a robust method to introduce the sulfonyl chloride functional group onto an aromatic ring.

This breakthrough came with the advent of the chlorosulfonation reaction . Although chlorosulfuric acid (HSO₃Cl) was first prepared in 1854, its synthetic potential as a powerful sulfonating and chlorinating agent took time to be fully realized.[2] This reagent is a tetrahedral molecule that can be considered an intermediate between sulfuric acid (H₂SO₄) and sulfuryl chloride (SO₂Cl₂).[3] The reaction of an aromatic compound with chlorosulfuric acid, or a mixture of sulfuric acid and a chlorinating agent, provided a direct and efficient route to aryl sulfonyl chlorides. This process is a classic example of electrophilic aromatic substitution.[2][4]

The causality behind this reaction's success lies in the generation of a potent electrophile, the chlorosulfonium ion (SO₂Cl⁺), particularly at lower temperatures.[4] At higher temperatures, the reaction can favor the formation of sulfonic acids via SO₃ generation.[4] The ability to directly functionalize a stable aromatic ring with a highly reactive sulfonyl chloride group was a significant advancement, paving the way for the creation of a vast library of new molecules.

The Reaction that Changed the World: Chlorosulfonation in Detail

The direct chlorosulfonation of aromatic compounds remains a cornerstone of industrial and laboratory synthesis for this class of reagents.[5] The choice of reaction conditions is critical and is dictated by the nature of the substituent(s) on the aromatic ring.

-

Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) on the benzene ring facilitate the electrophilic attack, allowing the reaction to proceed under milder conditions and often with a minimal excess of chlorosulfuric acid.[2]

-

Deactivating Groups: Electron-withdrawing groups (e.g., nitro) render the ring less nucleophilic, requiring more forcing conditions, such as higher temperatures or a larger excess of the reagent, to achieve a reasonable yield.

The versatility of this reaction is one of its greatest strengths; many common functional groups like alkyls, amides, and even nitro groups are stable under chlorosulfonation conditions.[2]

Visualizing the Core Mechanism

The following diagram illustrates the electrophilic aromatic substitution mechanism for the chlorosulfonation of a substituted benzene.

Caption: Electrophilic attack of the SO₂Cl⁺ cation on the aromatic ring.

Field-Proven Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride

p-Toluenesulfonyl chloride (TsCl) is a widely used substituted benzenesulfonyl chloride, often preferred in laboratory settings because it is a solid at room temperature and easier to handle than its liquid parent, benzenesulfonyl chloride.[1][6] A common method for its preparation is the direct chlorosulfonation of toluene.[7]

Objective: To synthesize p-toluenesulfonyl chloride from toluene and chlorosulfuric acid.

Materials:

-

Toluene (C₇H₈)

-

Chlorosulfuric acid (HSO₃Cl)

-

Crushed ice

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize the HCl gas byproduct). Cool the flask in an ice-water bath.

-

Reagent Addition: Charge the flask with toluene. Slowly add chlorosulfuric acid dropwise from the dropping funnel to the stirred toluene, maintaining the temperature below 10°C. Causality Note: This slow, cooled addition is crucial to control the highly exothermic reaction and to minimize the formation of unwanted side products, such as diaryl sulfones.[5]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice. Trustworthiness Note: This step must be performed with extreme caution as the excess chlorosulfuric acid reacts violently with water. The ice serves to both hydrolyze the excess reagent and dissipate the heat generated.

-

Extraction: Transfer the mixture to a separatory funnel. The product, being organic, will separate from the aqueous layer. Extract the aqueous layer with a portion of an organic solvent like dichloromethane to recover any dissolved product. Combine the organic layers.

-

Neutralization: Wash the combined organic layers with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acidic components. A final wash with brine can help to break any emulsions.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude p-toluenesulfonyl chloride, which can be further purified by recrystallization.

A Paradigm Shift in Medicine: The Sulfonamide Revolution

The ability to readily synthesize a wide array of substituted benzenesulfonyl chlorides was the critical chemical foundation for one of the most significant breakthroughs in 20th-century medicine: the discovery of sulfonamides, the first class of effective antibacterial drugs.[8][9]

In the early 1930s, at the German chemical company Bayer, Gerhard Domagk was systematically testing newly synthesized dyes for their potential therapeutic properties.[10] In 1932, he discovered that a red dye, named Prontosil, could cure mice infected with lethal doses of streptococci bacteria.[8][10] This was a landmark achievement, as bacterial infections were a leading cause of death at the time.[9]

The key insight came when researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug. In the body, it was metabolized into the active compound, p-aminobenzenesulfonamide, also known as sulfanilamide.[11] This molecule, a direct derivative of a substituted benzenesulfonyl chloride, was the true antibacterial agent.

This discovery ignited a massive wave of research. Chemists could now take p-acetamidobenzenesulfonyl chloride (a protected form of the key intermediate) and react it with a vast range of amines to create thousands of new sulfonamide derivatives, each with potentially different properties, efficacies, and toxicities. This modular approach to drug discovery, enabled by the reliable chemistry of sulfonyl chlorides, led to a dramatic reduction in mortality from diseases like pneumonia, meningitis, and puerperal fever.[10][11] For his discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, although he was forced to decline it by the Nazi regime at the time.[9][12]

Data Summary: Key Milestones

| Year | Scientist/Group | Discovery/Contribution | Significance |

| 1854 | A. Williamson | First synthesis of chlorosulfuric acid.[2] | Provided the key reagent for chlorosulfonation. |

| 1932 | Gerhard Domagk | Discovered the antibacterial properties of Prontosil dye.[8][10] | First demonstration of a synthetic chemical that could cure systemic bacterial infections in vivo. |

| 1935 | Pasteur Institute | Showed that Prontosil is metabolized to the active drug, sulfanilamide.[11] | Elucidated the mechanism of action and opened the door to rational drug design. |

| 1939 | Gerhard Domagk | Awarded the Nobel Prize in Physiology or Medicine.[9][12] | Formal recognition of the profound impact of the discovery on human health. |

Modern Applications: From Protecting Groups to Click Chemistry

While their role in creating the first generation of antibiotics was historic, the utility of substituted benzenesulfonyl chlorides has continued to expand. They are now indispensable tools in modern organic synthesis and drug discovery.

-

Protecting Groups: The tosyl group (from p-toluenesulfonyl chloride) is one of the most common protecting groups for alcohols and amines. It converts a hydroxyl group into a good leaving group (tosylate) for nucleophilic substitution reactions.[7]

-

Diverse Bioactivity: The sulfonamide linkage, formed from sulfonyl chlorides, is a privileged scaffold in medicinal chemistry. Compounds containing this moiety are used as antibacterial, anti-inflammatory, antiviral, and antitumor agents.[13][14]

-

SuFEx Click Chemistry: More recently, a new generation of "click chemistry" has been developed by K. Barry Sharpless and colleagues, termed Sulfur(VI) Fluoride Exchange (SuFEx).[15][16] While this chemistry primarily uses sulfonyl fluorides for their superior stability and specific reactivity, the foundational knowledge and synthetic routes established for sulfonyl chlorides have been instrumental.[16] SuFEx allows for the rapid, reliable, and high-yield assembly of complex molecules, with broad applications in drug discovery and materials science.[15][17]

Workflow: Modern Drug Discovery Application

The following diagram outlines a typical workflow where a substituted benzenesulfonyl chloride is used to generate a library of candidate compounds for biological screening.

Caption: A modular workflow for generating and screening sulfonamide libraries.

Conclusion

From a 19th-century laboratory curiosity to the foundation of the first antibiotic revolution and a continuing pillar of modern synthesis, substituted benzenesulfonyl chlorides have a rich and impactful history. Their story is a testament to how the development of a single, versatile chemical reaction—chlorosulfonation—can have cascading effects across science and medicine. The principles learned from their synthesis and reactivity continue to inform new fields like SuFEx click chemistry, ensuring that the legacy of this venerable class of reagents will extend far into the future of drug discovery and materials science.

References

-

From dyes to D-Day: the first antibacterial drugs | The Bulletin of the Royal College of Surgeons of England. (2023, December 21). Retrieved from [Link]

-

Gerhard Domagk – Facts. NobelPrize.org. Retrieved from [Link]

- Process for the preparation of benzenesulphonyl chloride. (1978). Google Patents. US4105692A.

-

Domagk Discovers That Sulfonamides Can Save Lives. (n.d.). EBSCO. Retrieved from [Link]

-

Benzenesulfonyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

- High-purity benzene sulfonyl chloride synthetic method. (2016). Google Patents. CN105753751A.

- Preparation method of substituted benzene sulfonyl chloride. (2014). Google Patents. CN103739525A.

-

Chlorosulfuric acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). Molecules. Retrieved from [Link]

-

p. 943 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange. Retrieved from [Link]

-

The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews. Retrieved from [Link]

-

Gerhard Domagk. (n.d.). Science History Institute. Retrieved from [Link]

- Preparation method of p-toluene sulfonyl chloride. (2016). Google Patents. CN105503671A.

-

SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (2018). Journal of the American Chemical Society. Retrieved from [Link]

-

Sulfonation and Sulfation Processes. (1997). Chemithon. Retrieved from [Link]

-

Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (2022). Egyptian Journal of Chemistry. Retrieved from [Link]

-

Chlorosulfonic Acid - A Versatile Reagent. (2002). Royal Society of Chemistry. Retrieved from [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (1998). Canadian Journal of Chemistry. Retrieved from [Link]

-

Preparation of 4-toluenesulfonyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

Special Feature: Never say dye. (2009). British Columbia Medical Journal. Retrieved from [Link]

-

p-Toluenesulfonyl chloride – description and application. (n.d.). Georganics. Retrieved from [Link]

-

p-Toluenesulfonyl Chloride. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Fast, safe, simple: SuFEx click chemistry goes with the flow. (2023). ScienceLink. Retrieved from [Link]

- Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. (1967). Google Patents. US3313838A.

-

SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023). Chemical Society Reviews. Retrieved from [Link]

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. CN105753751A - High-purity benzene sulfonyl chloride synthetic method - Google Patents [patents.google.com]

- 6. p-Toluenesulfonyl Chloride [commonorganicchemistry.com]

- 7. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]

- 8. nobelprize.org [nobelprize.org]

- 9. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 10. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]

- 11. Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters | EBSCO Research [ebsco.com]

- 12. Special Feature: Never say dye | British Columbia Medical Journal [bcmj.org]

- 13. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemcom.com [echemcom.com]

- 15. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols for the Synthesis of Sulfonamides using 5-Isopropyl-2-methoxy-benzenesulfonyl chloride

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Strategic Advantage of Structural Nuance in Sulfonamide Synthesis

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic design. Its prevalence in blockbuster drugs is a testament to its versatile roles as a pharmacophore, a linker, and a modulator of physicochemical properties. The selection of the sulfonylating agent is, therefore, a critical decision in the synthetic workflow, directly influencing not only the biological activity but also the pharmacokinetic profile of the target molecule.

This document serves as a comprehensive guide to the application of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride, a reagent of increasing interest. The unique substitution pattern of this molecule—an activating, ortho-directing methoxy group and a lipophilic, para-positioned isopropyl group—offers a distinct combination of electronic and steric properties. These features can be strategically exploited to enhance target binding, improve metabolic stability, and optimize solubility.

Herein, we provide not only detailed, actionable protocols for the synthesis of sulfonamides using this reagent but also the underlying scientific rationale for each step. This guide is designed to empower researchers to confidently and effectively incorporate 5-Isopropyl-2-methoxy-benzenesulfonyl chloride into their discovery and development programs.

The Reagent in Focus: Physicochemical and Reactive Properties

5-Isopropyl-2-methoxy-benzenesulfonyl chloride is a crystalline solid at room temperature. Its key physical and chemical properties are summarized below:

| Property | Value |

| IUPAC Name | 5-isopropyl-2-methoxybenzene-1-sulfonyl chloride |

| Molecular Formula | C₁₀H₁₃ClO₃S |

| Molecular Weight | 248.72 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone). Insoluble in water. |

The reactivity of the sulfonyl chloride is governed by the electrophilic nature of the sulfur atom. The presence of the electron-donating methoxy group at the ortho position can subtly modulate this reactivity. While it donates electron density to the ring by resonance, its steric bulk may also influence the approach of the amine nucleophile. The para-isopropyl group primarily contributes to the overall lipophilicity and steric profile of the resulting sulfonamide.

Mechanistic Pathway: The Formation of the Sulfonamide Bond

The synthesis of a sulfonamide from 5-Isopropyl-2-methoxy-benzenesulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.

Caption: Mechanism of sulfonamide formation.

The key steps are:

-

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Intermediate Formation: A transient, tetrahedral intermediate is formed.

-

Leaving Group Departure: The chloride ion is expelled as a good leaving group.

-

Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen to yield the neutral sulfonamide and the corresponding hydrochloride salt.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar substituted benzenesulfonyl chlorides and are optimized for general applicability.[1]

Protocol 1: Synthesis of a Primary Sulfonamide in Dichloromethane (DCM) with Pyridine

This is a standard and robust method suitable for a wide range of primary amines.

Materials:

-

5-Isopropyl-2-methoxy-benzenesulfonyl chloride

-

Primary amine (e.g., benzylamine)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM (to achieve a concentration of approximately 0.2 M with respect to the amine).

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. Caution: An exotherm may be observed.[1]

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the limiting reagent.

-

Work-up: a. Quench the reaction by the slow addition of 1 M HCl. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Prevents the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

-

Pyridine: Acts as a base to neutralize the HCl byproduct, driving the reaction to completion. It can also act as a nucleophilic catalyst.

-

Controlled Addition at 0°C: Manages the exothermic nature of the reaction, preventing the formation of side products.

-

Aqueous Washes: The HCl wash removes excess pyridine and any unreacted amine. The NaHCO₃ wash removes any residual acidic species.

Protocol 2: Synthesis of a Secondary Sulfonamide with Triethylamine (TEA)

This protocol is suitable for secondary amines, which are generally less reactive than primary amines.

Materials:

-

5-Isopropyl-2-methoxy-benzenesulfonyl chloride

-

Secondary amine (e.g., morpholine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

Standard work-up reagents as in Protocol 1.

Procedure:

-

Reaction Setup: In a dry flask under nitrogen, dissolve the secondary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Addition of Sulfonyl Chloride: Add a solution of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise at room temperature.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Gentle heating (e.g., to 40 °C) may be necessary for less nucleophilic amines. Monitor by TLC or LC-MS.

-

Work-up and Purification: Follow the same procedure as outlined in Protocol 1.

Workflow Visualization

Caption: A typical workflow for sulfonamide synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide moiety is a key feature in numerous approved drugs. 5-Isopropyl-2-methoxy-benzenesulfonyl chloride is a valuable building block for synthesizing analogs of these drugs or for creating novel chemical entities. For instance, it is an important intermediate in the synthesis of various therapeutic agents.[1]

-

Tamsulosin Analogs: The 5-substituted-2-methoxybenzenesulfonamide core is central to the structure of Tamsulosin, an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[2] This reagent is therefore highly relevant for the synthesis of Tamsulosin analogs and related compounds.

-

Carbonic Anhydrase Inhibitors: Sulfonamides are the classic zinc-binding group for inhibitors of carbonic anhydrases, enzymes implicated in glaucoma, epilepsy, and some cancers. The substituents on the aromatic ring of the sulfonamide play a crucial role in determining isoform selectivity and pharmacokinetic properties.

-

General Drug Design: The methoxy group can act as a hydrogen bond acceptor and its presence can block metabolic oxidation at that position. The isopropyl group can engage in favorable hydrophobic interactions within a protein's binding pocket and can improve oral bioavailability.

Safety, Handling, and Storage

-

Hazard Class: Sulfonyl chlorides are corrosive and lachrymatory. They react with water, including atmospheric moisture, to produce hydrochloric acid.

-

Personal Protective Equipment (PPE): Always handle 5-Isopropyl-2-methoxy-benzenesulfonyl chloride in a certified chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.

References

-

Bayle, E. D.; Igoe, N.; Fish, P. V. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth.2017 , 94, 198-216. [Link]

- Chubb, F. L.; Eric, L. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S.

- Fukuda, N., et al. Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

-

LEK Pharmaceuticals d.d. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. European Patent 1704140B1, issued March 16, 2011. [Link]

Sources

Advanced Application Note: Protecting Group Strategies Using 5-Isopropyl-2-methoxybenzenesulfonyl Chloride

Executive Summary

This technical guide details the strategic application of 5-Isopropyl-2-methoxybenzenesulfonyl chloride (referred to herein as IMBS-Cl ) as a specialized reagent for amine protection. While structurally related to the well-known Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups used in peptide synthesis, the IMBS moiety offers a unique steric and electronic profile.

The 2-methoxy substituent provides the necessary electron density to render the sulfonamide bond acid-labile (cleavable by TFA), while the 5-isopropyl group imparts lipophilicity and steric bulk, influencing solubility and preventing aggregation in complex synthetic intermediates. This guide covers installation, stability profiles, and orthogonal deprotection protocols.

Chemical Logic & Mechanism[1]

Structural Rationale

The utility of IMBS-Cl as a protecting group stems from the electronic "push-pull" mechanism on the sulfonyl center:

-

Acid Lability (The "Switch"): The ortho-methoxy group is a strong electron donor (via resonance). Upon treatment with strong acids (e.g., Trifluoroacetic acid), the aromatic ring or the sulfonamide nitrogen is protonated, weakening the S-N bond. The electron-rich ring stabilizes the developing positive charge during the cleavage event, facilitating the release of the free amine.

-

Steric Modulation (The "Shield"): The meta-isopropyl group adds significant steric bulk without excessive electronic deactivation. This hinders nucleophilic attack on the nitrogen during base-catalyzed steps (e.g., Fmoc removal) and improves the solubility of the protected intermediate in organic solvents (DCM, THF).

Mechanistic Pathway

The following diagram illustrates the installation and acid-mediated cleavage pathway.[1]

Figure 1: Reaction pathway for IMBS protection and deprotection. The electron-rich aromatic ring facilitates acidolysis.

Experimental Protocols

Protocol A: Installation of the IMBS Group

This protocol is optimized for primary and secondary amines.

Materials:

-

Substrate: Amine (1.0 equiv)

-

Reagent: 5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.1 – 1.2 equiv) [CAS: 88059-65-8]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

or Ar). -

Base Addition: Add DIPEA (2.5 equiv) and cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add 5-Isopropyl-2-methoxybenzenesulfonyl chloride (1.1 equiv) portion-wise or as a solution in minimal DCM over 10 minutes.

-

Note: The reaction is exothermic. Control addition rate to maintain temperature < 5°C.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = Amine + 226 Da).

-

Work-up:

-

Quench with water.

-

Wash organic layer with 1N HCl (to remove excess base/amine), followed by sat.

and brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Protocol B: Deprotection (Cleavage)

Unlike Tosyl groups which require harsh reductive cleavage (Na/Napthalene), the IMBS group is acid-labile.

Cocktail Formulation:

-

Reagent K Analogue: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).

-

Alternative (Simpler): TFA (95%) / TIS (Triisopropylsilane) (2.5%) /

(2.5%).

Step-by-Step Procedure:

-

Dissolution: Dissolve the protected amine in the cleavage cocktail (approx. 10 mL per gram of substrate).

-

Incubation: Stir at room temperature.

-

Primary Amines: 1–3 hours usually suffices.

-

Hindered/Secondary Amines: May require 4–8 hours or slight warming (40°C).

-

Note: The use of Thioanisole is recommended to accelerate cleavage via the "push-pull" mechanism, helping to trap the resulting sulfonyl cation.

-

-

Precipitation/Isolation:

-

Concentrate the TFA solution to a small volume under nitrogen flow.

-

Precipitate the product by adding cold Diethyl Ether (

). -

Centrifuge or filter to collect the amine salt.

-

Stability & Orthogonality Profile

The IMBS group is designed to be orthogonal to base-labile groups (Fmoc) and hydrogenation-labile groups (Cbz, Bn), while being cleavable under conditions similar to Boc (though often requiring slightly stronger acidity or longer times).

| Condition | Reagent | Stability | Notes |

| Basic | 20% Piperidine in DMF | Stable | Fully compatible with Fmoc SPPS cycles. |

| Basic | LiOH / NaOH (aq) | Stable | Resistant to saponification conditions. |

| Acidic | 1% TFA in DCM | Stable | Allows selective cleavage of Trityl (Trt) or Mmt groups. |

| Acidic | 95% TFA + Scavengers | Labile | Cleavage occurs (t1/2 ~ 30-60 min). |

| Reductive | Stable | Sulfonamides are generally resistant to catalytic hydrogenation. | |

| Nucleophilic | Primary Amines | Stable | Resistant to aminolysis. |

Comparative Analysis: IMBS vs. Standard Sulfonamides